molecular formula C5H9N3O B13100938 4-Ethyl-1-methyl-1H-1,2,4-triazol-5(4H)-one

4-Ethyl-1-methyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B13100938
M. Wt: 127.14 g/mol
InChI Key: NYJNSRZFUJGAJF-UHFFFAOYSA-N
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Description

4-Ethyl-1-methyl-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound belonging to the triazole family. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1-methyl-1H-1,2,4-triazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl hydrazinecarboxylate with methyl isocyanate, followed by cyclization to form the triazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1-methyl-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction to amines or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions at the triazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups into the triazole ring.

Scientific Research Applications

4-Ethyl-1-methyl-1H-1,2,4-triazol-5(4H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-Ethyl-1-methyl-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound may inhibit or activate these targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound of the triazole family.

    4-Methyl-1H-1,2,4-triazol-5(4H)-one: A closely related compound with a similar structure.

    4-Ethyl-1H-1,2,4-triazol-5(4H)-one: Another related compound with slight structural differences.

Uniqueness

4-Ethyl-1-methyl-1H-1,2,4-triazol-5(4H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups on the triazole ring may confer distinct properties compared to other triazole derivatives.

Properties

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

4-ethyl-2-methyl-1,2,4-triazol-3-one

InChI

InChI=1S/C5H9N3O/c1-3-8-4-6-7(2)5(8)9/h4H,3H2,1-2H3

InChI Key

NYJNSRZFUJGAJF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NN(C1=O)C

Origin of Product

United States

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